![molecular formula C14H12Cl2N4OS B2987570 2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol CAS No. 1383456-79-8](/img/structure/B2987570.png)
2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol” is a unique heterocyclic compound . It is found in the structure of Human Dihydroorotate Dehydrogenase with a Bound Inhibitor . This compound is part of a larger class of compounds known as 1,2,4-triazolo[1,5-a]pyrimidines .
Scientific Research Applications
Antimalarial Activity
2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol and its derivatives have been studied for their potential antimalarial effects. Research conducted by Werbel, Elslager, and Chu (1973) on similar triazolo[1,5-a]pyrimidines revealed that these compounds possess antimalarial activity against P. berghei in mice. This indicates the potential of these compounds in the development of antimalarial drugs (Werbel, Elslager, & Chu, 1973).
Synthesis in Supercritical Carbon Dioxide
Baklykov et al. (2019) reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, under solvent-free conditions using supercritical carbon dioxide. This provides a potential environmentally friendly synthesis method for related compounds (Baklykov et al., 2019).
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2020) on Cu(II) coordination complexes using a related triazolo[1,5-a]pyrimidine showed the formation of polymorphs with antioxidant properties. This research opens possibilities for the use of such compounds in the development of antioxidant agents (Chkirate et al., 2020).
Antiasthma Agents
Medwid et al. (1990) researched 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which are structurally related to 2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol, and found them to be active as mediator release inhibitors, suggesting their potential as antiasthma agents (Medwid et al., 1990).
DFT/B3LYP and Molecular Docking Analyses
Sert et al. (2020) conducted a comprehensive study involving DFT/B3LYP and molecular docking analyses on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, which is structurally similar to the compound . Their research suggests the potential of such compounds in cancer treatment due to their binding energy and ability to adhere to the active sites of proteins (Sert et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyrimidine derivatives, have been reported to exhibit significant antibacterial and antifungal activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on the known activities of similar compounds, it may interact with its targets by binding to specific enzymes or proteins, thereby inhibiting their function and leading to the death of the targeted organisms .
Biochemical Pathways
Similar compounds have been shown to interfere with essential biochemical processes in targeted organisms, such as dna replication, protein synthesis, or cell wall synthesis
Result of Action
If it acts similarly to related compounds, it may lead to the death of targeted organisms by disrupting essential biochemical processes .
properties
IUPAC Name |
2-[(2,5-dichlorophenyl)methylsulfanyl]-5-ethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4OS/c1-2-10-6-12(21)20-13(17-10)18-14(19-20)22-7-8-5-9(15)3-4-11(8)16/h3-6H,2,7H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJRGMHDXAPFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,5-Dichlorophenyl)methyl]sulfanyl}-5-Ethyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-Ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.